1-(2-chloro-4-nitrobenzoyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(2-Chloro-4-nitrobenzoyl)-1H-1,2,3-benzotriazole is a chemical compound known for its unique structure and properties It is composed of a benzotriazole ring substituted with a 2-chloro-4-nitrobenzoyl group
Mechanism of Action
Target of Action
It’s structurally similar to 2-chloro-4-nitrophenol (2c4np), which is known to be degraded by certain bacteria . The enzyme HnpAB, a two-component FAD-dependent monooxygenase, is involved in this process .
Mode of Action
In the case of 2C4NP, HnpAB catalyzes its conversion to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone .
Biochemical Pathways
The degradation pathway of 2c4np involves the conversion of 2c4np to bt via chloro-1,4-benzoquinone, catalyzed by hnpab . BT is then further metabolized by the action of BT 1,2-dioxygenase, HnpC .
Result of Action
The degradation of similar compounds like 2c4np by bacteria suggests potential bioremediation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-4-nitrobenzoyl)-1H-1,2,3-benzotriazole typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 1H-1,2,3-benzotriazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-nitrobenzoyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction Reactions: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products include derivatives with substituted amine or thiol groups.
Reduction Reactions: The major product is the corresponding amino derivative.
Oxidation Reactions: Oxidized derivatives, although specific products depend on the reaction conditions.
Scientific Research Applications
1-(2-Chloro-4-nitrobenzoyl)-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Chloro-4-nitrobenzoyl chloride: A precursor in the synthesis of 1-(2-chloro-4-nitrobenzoyl)-1H-1,2,3-benzotriazole.
1-(2-Chloro-4-nitrobenzoyl)-4-(2-furoyl)piperazine: A related compound with a different substituent on the benzotriazole ring.
1-(2-Chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine: Another similar compound with a methoxyphenyl group.
Uniqueness: this compound is unique due to its specific combination of a benzotriazole ring with a 2-chloro-4-nitrobenzoyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
benzotriazol-1-yl-(2-chloro-4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O3/c14-10-7-8(18(20)21)5-6-9(10)13(19)17-12-4-2-1-3-11(12)15-16-17/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBLWHJZYFQUMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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